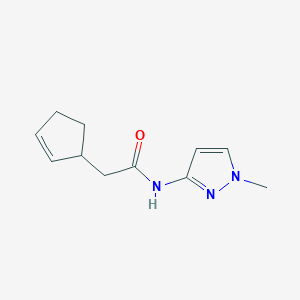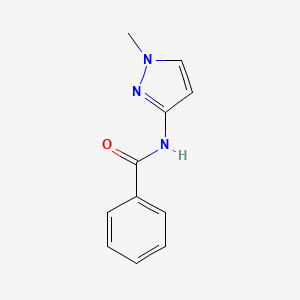![molecular formula C16H19N3O B7457249 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)
1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone, also known as QCMPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QCMPE is a derivative of piperazine and quinoline, which are widely used in medicinal chemistry due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and division. 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is thought to be due to its ability to inhibit topoisomerase II, which leads to the accumulation of DNA damage and activation of apoptotic pathways. 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone has also been found to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone is its broad spectrum of biological activity. It has been shown to exhibit potent antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. However, one of the limitations of 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone. One area of interest is the development of new drug formulations that increase its solubility and bioavailability. Another area of research is the identification of new targets for 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, research on the mechanism of action of 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone could provide insights into the underlying biology of cancer and other diseases, leading to the development of new therapeutic strategies.
Synthesemethoden
The synthesis of 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone involves the reaction of 8-chloroquinoline with piperazine in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then treated with ethyl chloroformate to yield 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone has also been found to possess significant antimicrobial activity against a broad range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
1-[4-(quinolin-8-ylmethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-13(20)19-10-8-18(9-11-19)12-15-5-2-4-14-6-3-7-17-16(14)15/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJGZWZSMQVXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7457166.png)
![(2,2-dichlorocyclopropyl)methyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7457170.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457178.png)
![3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457196.png)
![3-[[1-(4-chlorophenyl)-2-methylpropyl]amino]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B7457200.png)





![3-(3-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457243.png)


